molecular formula C18H19F2N5O B12403400 8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one

8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B12403400
M. Wt: 359.4 g/mol
InChI Key: VCZDFACOFNRTMG-UHFFFAOYSA-N
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Description

8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-7-ones This compound is characterized by the presence of an aminobutyl group, a difluorophenyl group, and a methylamino group attached to the pyrido[2,3-d]pyrimidin-7-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[2,3-d]pyrimidin-7-one Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and solvents to facilitate the reaction.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction, where a suitable difluorophenyl halide reacts with the pyrido[2,3-d]pyrimidin-7-one core.

    Attachment of the Aminobutyl Group: The aminobutyl group is attached via an alkylation reaction, where an aminobutyl halide reacts with the intermediate compound.

    Addition of the Methylamino Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-(4-Aminobutyl)-6-phenyl-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one: Lacks the difluorophenyl group.

    8-(4-Aminobutyl)-6-(2,5-dichlorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one: Contains a dichlorophenyl group instead of a difluorophenyl group.

Uniqueness

The presence of the difluorophenyl group in 8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one imparts unique chemical properties, such as increased stability and specific reactivity patterns. This makes it distinct from similar compounds and valuable for specific research applications.

Properties

Molecular Formula

C18H19F2N5O

Molecular Weight

359.4 g/mol

IUPAC Name

8-(4-aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C18H19F2N5O/c1-22-18-23-10-11-8-14(13-9-12(19)4-5-15(13)20)17(26)25(16(11)24-18)7-3-2-6-21/h4-5,8-10H,2-3,6-7,21H2,1H3,(H,22,23,24)

InChI Key

VCZDFACOFNRTMG-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C2C=C(C(=O)N(C2=N1)CCCCN)C3=C(C=CC(=C3)F)F

Origin of Product

United States

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